molecular formula C10H16F3NO2 B2810673 2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid CAS No. 2089245-73-6

2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid

Cat. No.: B2810673
CAS No.: 2089245-73-6
M. Wt: 239.238
InChI Key: GAMVXVPTIGEJHW-NKWVEPMBSA-N
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Description

2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid is a chiral piperidine-based compound of interest in advanced chemical and pharmaceutical research. This molecule features a stereochemically defined (2S,6R) piperidine ring system incorporating a metabolically stable trifluoromethyl group, combined with a sterically hindered 2-methylpropanoic acid moiety. The distinct structure of this compound makes it a valuable intermediate for medicinal chemistry, particularly in the design of bioactive molecules and potential protease inhibitors . Its properties are also relevant for the development of ligands for ion channels and other therapeutic targets, aligning with research into treatments for pain and neurodegenerative diseases . The presence of the carboxylic acid functional group provides a versatile handle for further synthetic modification, such as the formation of amide bonds, which is a critical step in the synthesis of complex peptides and peptide-like compounds . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO2/c1-9(2,8(15)16)6-4-3-5-7(14-6)10(11,12)13/h6-7,14H,3-5H2,1-2H3,(H,15,16)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMVXVPTIGEJHW-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCC(N1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CCC[C@@H](N1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The preparation of 2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid typically involves a multi-step synthesis process One common approach is through the cyclization of suitable precursors followed by functionalization reactions

  • Industrial Production Methods: : On an industrial scale, the production of this compound may involve more efficient and scalable processes. These might include continuous flow chemistry techniques or the use of advanced catalytic systems to streamline the synthesis and reduce production costs. Optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial to achieving high yields and purity of the final product.

Chemical Reactions Analysis

  • Types of Reactions: : 2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

  • Common Reagents and Conditions: : For oxidation reactions, reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions. Reduction reactions might involve the use of sodium borohydride or lithium aluminum hydride. Substitution reactions can be facilitated by nucleophiles or electrophiles under suitable conditions, such as the presence of a catalyst or heating.

  • Major Products: : The products formed from these reactions depend on the nature of the reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions may lead to the formation of various functionalized derivatives.

Scientific Research Applications

Chemistry

Synthetic Applications:

  • Building Block for Organic Synthesis: This compound serves as a versatile building block in organic synthesis, facilitating the development of novel piperidine derivatives and other fluorinated compounds. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows for the creation of complex molecular architectures.

Table 1: Common Reactions Involving 2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid

Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganate, chromium trioxideCarboxylic acids, ketones
ReductionSodium borohydride, lithium aluminum hydrideAlcohols, amines
SubstitutionNucleophiles or electrophilesFunctionalized derivatives

Biological Research

Biological Activity:

  • Enzyme Inhibition Studies: The compound has been investigated for its potential as an inhibitor in biological systems. For instance, it may interact with specific enzymes or receptors involved in metabolic pathways, providing insights into drug mechanisms .

Case Study:
In a study examining phospholipidosis induced by various drugs, the inhibition of lysosomal phospholipase A2 (PLA2G15) was identified as a significant predictor of drug-induced toxicity. Compounds similar to this compound were shown to inhibit PLA2G15 effectively, suggesting potential applications in drug screening and toxicity prediction .

Medicinal Applications

Pharmacological Potential:

  • Drug Discovery: The pharmacological properties of this compound indicate its potential as a candidate for drug development. Its unique structure may provide activity against specific biological targets, making it useful in treating various diseases .

Table 2: Potential Therapeutic Targets

Target TypePotential Application
EnzymesInhibitors for metabolic disorders
ReceptorsModulators for neurological conditions
Cancer CellsAntitumor activity through targeted therapy

Industrial Applications

Specialty Chemicals Production:

  • The compound can be utilized in the production of specialty chemicals and agrochemicals. Its trifluoromethyl group imparts enhanced properties to materials used in various industrial applications, including coatings and polymers.

Case Study:
In industrial settings, optimizing the synthesis of this compound using continuous flow chemistry techniques has been explored to improve efficiency and reduce costs associated with traditional batch processing methods.

Mechanism of Action

The mechanism by which 2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, enabling it to effectively reach and interact with its targets. The molecular pathways involved may include inhibition or activation of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name: 2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid
  • Molecular Formula: C₁₁H₁₆F₃NO₂
  • Molecular Weight : 263.25 g/mol (calculated)
  • Key Features: A chiral piperidine core with stereochemistry (2S,6R). Trifluoromethyl (-CF₃) group at position 6 of the piperidine ring. Branched propanoic acid backbone with a methyl substituent.

This compound is notable for its stereochemical complexity and the presence of the trifluoromethyl group, which enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical or agrochemical applications .

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Applications/Notes
This compound C₁₁H₁₆F₃NO₂ 263.25 Piperidine -CF₃ at C6; (2S,6R) stereochemistry Potential bioactive agent
2-Methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic acid C₁₀H₁₀F₃NO₂ 233.19 Pyridine -CF₃ at C6; no stereochemical designation Research chemical (American Elements)
2-[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoic acid C₁₄H₁₀F₄N₂O₂S 362.30 Pyrimidine -CF₃ at C6; 4-fluorophenyl at C4; sulfanyl (-S-) linker Agrochemical intermediate
(2S)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid C₁₇H₁₃ClN₂O₅ 360.75 Quinoxaline-phenoxy Chloroquinoxaline; phenoxy-propanoic acid backbone; (2S) enantiomer Herbicide (Quizalofop-P acid)
3-[(2,6-Difluoro-3-nitrophenyl)formamido]-2-hydroxypropanoic acid C₁₀H₈F₂N₂O₆ 290.18 Nitrophenyl-formamido Difluoro-nitro substituents; hydroxyl group at C2 High-purity synthetic intermediate

Key Findings :

Stereochemical Influence: The (2S,6R) configuration in the target compound distinguishes it from non-chiral analogs like the pyridine-based derivative (MW 233.19, ). Stereochemistry is critical for receptor binding; for example, (2S)-quizalofop-P acid exhibits herbicidal activity, while the (R)-enantiomer is inactive .

Trifluoromethyl Group Effects: The -CF₃ group in the target compound and pyrimidine analog (MW 362.30, ) enhances electronegativity and resistance to oxidative metabolism.

Backbone Variations: The branched propanoic acid structure in the target compound contrasts with the linear hydroxypropanoic acid in the nitrophenyl-formamido derivative (MW 290.18, ). Branching may improve steric hindrance, affecting enzymatic interactions.

Biological Activity

2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid is an organic compound belonging to the piperidine class. Its structural features, particularly the trifluoromethyl group, contribute to its biological activity and stability, making it a significant subject of research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C10H16F3NO2C_{10}H_{16}F_3NO_2, and its InChI is provided as follows:

InChI=1S/C10H16F3NO2/c19(2,8(15)16)64357(146)10(11,12)13/h67,14H,35H2,12H3,(H,15,16)/t6,7+/m0/s1\text{InChI}=1S/C10H16F3NO2/c1-9(2,8(15)16)6-4-3-5-7(14-6)10(11,12)13/h6-7,14H,3-5H2,1-2H3,(H,15,16)/t6-,7+/m0/s1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, facilitating effective interactions with biological targets. These interactions can lead to modulation of enzyme activities and receptor signaling pathways.

Pharmacological Effects

Research indicates that this compound may exhibit pharmacological properties that are beneficial in treating various diseases. It has been investigated for its potential as an inhibitor in enzyme studies and as a probe for receptor interactions. Notably, compounds with similar structures have shown activity against specific targets in neurological disorders and other conditions.

Case Studies

  • Inhibition Studies : A study explored the inhibitory effects of related piperidine derivatives on glycine transporters, suggesting potential applications in treating schizophrenia and other neurological disorders. The findings indicated that modifications in the piperidine structure could enhance inhibitory potency .
  • Receptor Modulation : Another research effort focused on the modulation of metabotropic glutamate receptors (mGluRs). Compounds with similar trifluoromethyl substitutions were shown to affect receptor signaling pathways, indicating a potential role for this compound in neurological therapies .

Comparative Analysis of Biological Activity

Compound NameTargetBiological ActivityReference
This compoundGlycine TransporterInhibitor
Similar Piperidine DerivativemGluRsModulator

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step processes that allow for the incorporation of the trifluoromethyl group. Its applications extend beyond pharmacology into organic synthesis where it serves as a building block for developing novel compounds with enhanced biological properties.

Q & A

Basic: What are the key synthetic routes for 2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid, and how can stereochemical purity be ensured during synthesis?

Answer:
The synthesis typically involves multi-step reactions starting with the preparation of the piperidine core. Key steps include:

  • Piperidine functionalization : Introducing the trifluoromethyl group at the 6-position via nucleophilic substitution or catalytic trifluoromethylation under inert conditions .
  • Propanoic acid coupling : Employing esterification or amide bond formation followed by hydrolysis to yield the carboxylic acid moiety. Protecting groups (e.g., tert-butyl esters) are often used to prevent side reactions .
  • Stereochemical control : Chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis (e.g., using Rh or Pd catalysts) ensure the (2S,6R) configuration. Absolute configuration validation via X-ray crystallography or NMR coupling constants is critical .

Basic: Which spectroscopic methods are most effective for characterizing this compound, especially regarding its stereoisomeric configuration?

Answer:

  • NMR : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR confirm regiochemistry and trifluoromethyl placement. Coupling constants (e.g., J6,2J_{6,2} in piperidine) help assign stereochemistry .
  • IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) and C=O peaks (~1700 cm1^{-1}) verify functional groups .
  • X-ray Crystallography : Resolves absolute stereochemistry and molecular conformation .
  • Chiral HPLC/MS : Quantifies enantiomeric excess and detects minor stereoisomers .

Advanced: How can researchers resolve contradictions in bioactivity data across different studies involving this compound?

Answer:
Contradictions often arise from:

  • Variability in enantiomeric purity : Re-evaluate stereochemical integrity using chiral separation methods and compare results under standardized conditions .
  • Assay conditions : Control variables like pH, solvent (DMSO vs. aqueous buffers), and cell line/pathogen strain specificity. Use orthogonal assays (e.g., enzyme inhibition vs. cellular uptake) .
  • Metabolic interference : Conduct stability studies in biological matrices (e.g., plasma) to identify degradation products that may alter activity .

Advanced: What computational approaches are suitable for predicting the metabolic pathways of this compound?

Answer:

  • Docking simulations : Predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) using software like AutoDock Vina .
  • QSAR models : Correlate structural descriptors (e.g., logP, H-bond donors) with metabolic clearance rates .
  • In silico metabolite prediction : Tools like GLORY or Meteor identify likely Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Basic: What are common impurities or degradation products associated with this compound, and how are they quantified?

Answer:

  • Impurities : Include des-trifluoromethyl analogs, racemized stereoisomers, and esterified byproducts. Synthesize reference standards (e.g., Imp. A–N in EP monographs) for spiked recovery experiments .
  • Degradation products : Oxidative products (e.g., carboxylic acid derivatives) form under accelerated stability testing (40°C/75% RH). Quantify via HPLC-UV with gradient elution (C18 columns, 0.1% TFA in mobile phase) .

Advanced: How can enantiomeric excess be optimized during large-scale synthesis of this chiral compound?

Answer:

  • Catalytic asymmetric synthesis : Use chiral ligands (e.g., BINAP or Josiphos) in transition-metal-catalyzed reactions to enhance enantioselectivity (>95% ee) .
  • Kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .
  • Crystallization-induced dynamic resolution (CIDR) : Leverage differential solubility of enantiomers in specific solvents (e.g., ethanol/water mixtures) .

Basic: What are the critical parameters in designing a stability study for this compound under various storage conditions?

Answer:

  • Temperature/humidity : Test under ICH guidelines (25°C/60% RH for long-term; 40°C/75% RH for accelerated) .
  • Light exposure : Use USP light cabinets to assess photodegradation. Protect with amber glass or aluminum foil .
  • Analytical endpoints : Monitor purity (HPLC), stereochemical integrity (chiral HPLC), and moisture content (Karl Fischer titration) .

Advanced: What strategies are effective in elucidating the mechanism of action of this compound in enzyme inhibition studies?

Answer:

  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm direct enzyme interaction .
  • Site-directed mutagenesis : Identify critical residues in the enzyme active site by comparing wild-type vs. mutant IC50_{50} values .
  • Molecular dynamics simulations : Model ligand-enzyme complexes over time to predict binding stability and conformational changes .

Basic: How does the presence of the trifluoromethyl group influence the compound's physicochemical properties?

Answer:

  • Lipophilicity : The trifluoromethyl group increases logP by ~0.9, enhancing membrane permeability .
  • Metabolic stability : The C-F bond resists oxidative metabolism, prolonging half-life in vivo .
  • Acidity : The electron-withdrawing effect lowers the pKa of the carboxylic acid (~2.5), favoring ionization at physiological pH .

Advanced: How can in vitro and in vivo data discrepancies regarding this compound's pharmacokinetics be reconciled?

Answer:

  • Protein binding assays : Measure free fraction in plasma (e.g., via equilibrium dialysis) to adjust in vitro IC50_{50} values .
  • PBPK modeling : Integrate in vitro permeability (Caco-2), metabolic stability (microsomes), and tissue distribution data to predict in vivo exposure .
  • Species-specific metabolism : Compare metabolite profiles across species (e.g., human vs. rodent hepatocytes) to identify interspecies differences .

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